molecular formula C11H17ClFN B2716259 N-[2-(4-Fluorophenyl)ethyl]propan-2-amine;hydrochloride CAS No. 2377031-15-5

N-[2-(4-Fluorophenyl)ethyl]propan-2-amine;hydrochloride

Cat. No.: B2716259
CAS No.: 2377031-15-5
M. Wt: 217.71
InChI Key: FQJGOKIXCCOLIJ-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenyl)ethyl]propan-2-amine;hydrochloride is a chemical compound with the molecular formula C11H16FN·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorophenyl group attached to an ethylamine backbone, making it a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Fluorophenyl)ethyl]propan-2-amine;hydrochloride typically involves the reaction of 4-fluorophenylacetonitrile with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput, with stringent quality control measures in place to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Fluorophenyl)ethyl]propan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include substituted amines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(4-Fluorophenyl)ethyl]propan-2-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving neurotransmitters and receptors.

    Medicine: It serves as a precursor in the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-Fluorophenyl)ethyl]propan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)ethylamine Hydroiodide
  • 4-Fluorophenylethylamine Hydroiodide
  • 4-Fluorophenylethylammonium Iodide

Uniqueness

N-[2-(4-Fluorophenyl)ethyl]propan-2-amine;hydrochloride is unique due to its specific structural features, such as the presence of the fluorophenyl group and the ethylamine backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN.ClH/c1-9(2)13-8-7-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJGOKIXCCOLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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